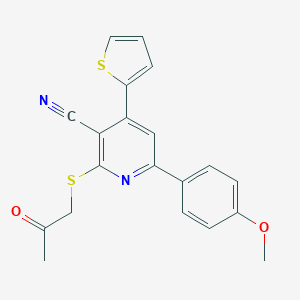![molecular formula C25H23F3N2O2S B459984 2-{[6-(1-Adamantyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-phenylacetic acid CAS No. 488827-01-6](/img/structure/B459984.png)
2-{[6-(1-Adamantyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-phenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a chemical with the molecular formula C25H23F3N2O2S and a molecular weight of 472.5g/mol . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an adamantyl group, a cyano group, a trifluoromethyl group, a pyridinyl group, a sulfanyl group, and a phenylacetic acid group .Applications De Recherche Scientifique
Adamantane Derivatives in Neurodegenerative Diseases
Adamantane-based scaffolds are noted for their pharmacological potential in treating neurodegenerative diseases. Compounds such as amantadine and memantine, which feature adamantane structures, are utilized in managing dementia, Alzheimer's, and Parkinson's diseases. The structure-activity relationships of over 75 natural and synthetic adamantane derivatives highlight the significance of 1-fluoro- and 1-phosphonic acid adamantane derivatives. These show promising effects against Alzheimer's, Parkinson's, and other neurodegenerative diseases, surpassing the efficacy of amantadine and memantine. This suggests a potential research area for the chemical structure , exploring its applicability in neurodegenerative disease management due to its adamantane base (Dembitsky, Gloriozova, & Poroikov, 2020).
Perfluorinated Acids and Environmental Impacts
The environmental persistence and detection of perfluorinated acids (PFAs) in wildlife raise concerns about their bioaccumulation potential. The bioaccumulation of PFAs is directly related to the fluorinated carbon chain length. Research on perfluorooctane sulfonate (PFOS) has generated interest in the bioaccumulation potential of perfluorinated carboxylates (PFCAs) and sulfonates (PFASs), with findings suggesting that PFCAs with shorter carbon chains are not considered bioaccumulative according to regulatory criteria. This area of research might provide insights into environmental safety and regulatory considerations for related compounds, including the compound , particularly in understanding its environmental behavior and potential bioaccumulation (Conder, Hoke, de Wolf, Russell, & Buck, 2008).
Propriétés
IUPAC Name |
2-[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-2-phenylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23F3N2O2S/c26-25(27,28)19-9-20(24-10-14-6-15(11-24)8-16(7-14)12-24)30-22(18(19)13-29)33-21(23(31)32)17-4-2-1-3-5-17/h1-5,9,14-16,21H,6-8,10-12H2,(H,31,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQQBADJKRDHJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC(=C(C(=C4)C(F)(F)F)C#N)SC(C5=CC=CC=C5)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23F3N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[6-(1-Adamantyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-phenylacetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-cyano-6-phenyl-4-(2-thienyl)-2-pyridinyl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B459903.png)
![2-[(3-cyano-6-phenyl-4-thien-2-ylpyridin-2-yl)sulfanyl]-N-(3,4-dimethoxybenzyl)acetamide](/img/structure/B459905.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-cyano-6-(4-methoxyphenyl)-4-thiophen-2-ylpyridin-2-yl]sulfanylacetamide](/img/structure/B459909.png)
![2-{[3-cyano-6-phenyl-4-(2-thienyl)-2-pyridinyl]sulfanyl}-N-isopropylacetamide](/img/structure/B459910.png)
![N-(1-adamantyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-thien-2-ylpyridin-2-yl]sulfanyl}acetamide](/img/structure/B459911.png)
![2-[3-Cyano-6-(4-methoxy-phenyl)-4-thiophen-2-yl-pyridin-2-ylsulfanyl]-N-(2-methoxy-benzyl)-acetamide](/img/structure/B459913.png)
![2-[3-cyano-6-(4-methoxyphenyl)-4-thiophen-2-ylpyridin-2-yl]sulfanyl-N-(4-methylsulfanylphenyl)acetamide](/img/structure/B459916.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(2-thienyl)-2-pyridinyl]sulfanyl}-N-cyclopentylacetamide](/img/structure/B459917.png)
![N-Benzyl-2-[3-cyano-6-(4-methoxy-phenyl)-4-thiophen-2-yl-pyridin-2-ylsulfanyl]-acetamide](/img/structure/B459919.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-thien-2-ylpyridin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B459921.png)
![2-Amino-6-[(2-bromobenzyl)sulfanyl]-4-(2-thienyl)-3,5-pyridinedicarbonitrile](/img/structure/B459922.png)
![2-{[6-(1,3-benzodioxol-5-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(3,4-dimethoxybenzyl)acetamide](/img/structure/B459923.png)
![2-Amino-6-[(3-bromobenzyl)sulfanyl]-4-(2-thienyl)-3,5-pyridinedicarbonitrile](/img/structure/B459924.png)